Physicochemical properties of Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate
Physicochemical properties of Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate
Technical Guide: Physicochemical Properties & Synthetic Utility of Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate
Executive Summary
Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS: 1299607-44-5) is a specialized bi-aryl intermediate widely utilized in medicinal chemistry and agrochemical development. Characterized by a central phenyl-pyridine core, it features two critical functional handles: a methyl ester for derivatization (hydrolysis/reduction) and a trifluoromethyl (
Physicochemical Profile
The following data aggregates calculated consensus values and available experimental descriptors for the compound.
| Property | Value / Description | Note |
| IUPAC Name | Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate | Official nomenclature |
| CAS Number | 1299607-44-5 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 281.23 g/mol | - |
| Physical State | Solid (Crystalline powder) | Typical for bi-aryl esters |
| Melting Point | 98–102 °C (Predicted) | Range varies by purity/polymorph |
| Boiling Point | ~360 °C (at 760 mmHg) | Predicted |
| LogP (cLogP) | 3.8 ± 0.4 | High lipophilicity due to |
| pKa | ~2.5 (Pyridine nitrogen) | Weakly basic |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| H-Bond Acceptors | 5 (N, O, F atoms) | - |
| H-Bond Donors | 0 | - |
Technical Insight: The presence of the electron-withdrawing
group on the pyridine ring significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This reduces the likelihood of protonation at physiological pH, affecting the pharmacokinetic profile of downstream derivatives.
Structural Analysis & Reactivity
The molecule is a "Push-Pull" system where the electronic properties are defined by three distinct zones:
-
The
Pyridine Ring: The trifluoromethyl group is strongly electron-withdrawing (inductive effect), deactivating the pyridine ring towards electrophilic aromatic substitution but activating it for nucleophilic attacks (though less relevant here as the ring is already substituted). It enhances metabolic stability by blocking oxidative metabolism at the 4-position. -
The Bi-aryl Axis: The bond connecting the phenyl and pyridine rings is rotationally restricted but not atropoisomeric at room temperature. This rigid linker defines the spatial vector of the molecule.
-
The Methyl Ester: This is the primary "reactive handle." It is susceptible to:
-
Hydrolysis: Converts to the carboxylic acid (LiOH/THF/Water).
-
Reduction: Converts to the benzyl alcohol (LiAlH4 or DIBAL-H).
-
Amidation: Direct conversion to amides (via AlMe3 mediation).
-
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for synthesizing this compound is the Palladium-catalyzed cross-coupling of a phenylboronic acid derivative with a halopyridine.
Reaction Scheme
The workflow involves coupling (4-(methoxycarbonyl)phenyl)boronic acid with 2-chloro-4-(trifluoromethyl)pyridine .
Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling.
Detailed Methodology
Reagents:
-
2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv)
-
(4-(methoxycarbonyl)phenyl)boronic acid (1.1 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (0.05 equiv) -
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol:
-
Inertion: Charge a round-bottom flask with the boronic acid, chloropyridine, and
. Evacuate and backfill with Nitrogen ( ) or Argon three times. -
Solvation: Add degassed 1,4-Dioxane and Water.
-
Catalyst Addition: Add
quickly under a positive stream of inert gas. -
Reflux: Heat the mixture to 90°C for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% Ethyl Acetate in Hexanes).
Critical Control Point: Deoxygenation of solvents is critical. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts and reduced yields.
Applications in Drug Discovery
This molecule serves as a "Scaffold Core" in the Hit-to-Lead phase. The bi-aryl ether/amine motifs are common in kinase inhibitors (e.g., VEGFR, B-Raf) and BCL-2 inhibitors.
Workflow: From Intermediate to Lead Candidate
Figure 2: Strategic utility of the intermediate in medicinal chemistry campaigns.
Specific Utility:
-
Lipophilicity Tuning: The
group increases membrane permeability (logP) without adding significant molecular weight, a tactic known as "Magic Methyl" substitution. -
Pi-Stacking: The electron-deficient pyridine ring engages in specific pi-stacking interactions with protein residues (e.g., Phenylalanine gates in kinases).
Handling, Safety, and Storage
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Keep container tightly closed to prevent hydrolysis of the ester by ambient moisture.
-
Safety (GHS Classification):
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
-
Disposal: Dispose of as hazardous organic waste containing fluorinated compounds. Do not release into drains.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520447, Methyl 4-(trifluoromethyl)benzoate (Analog Reference). Retrieved from [Link]
-
Amerigo Scientific. Product Datasheet: Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS 1299607-44-5).[1] Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
